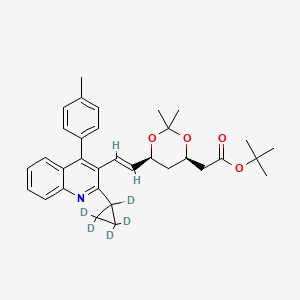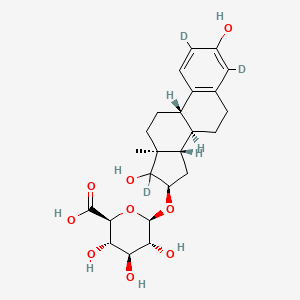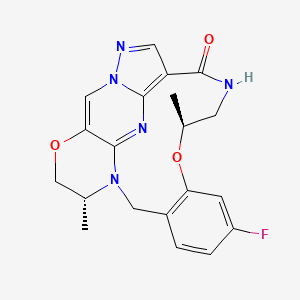![molecular formula C20H28O2 B12420166 (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione involves multiple steps, starting from simpler organic molecules. The key steps include cyclization, methylation, and oxidation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions with halogens, alkyl groups, or other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives with different properties.
科学的研究の応用
Chemistry
In chemistry, (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis and as a component in formulations.
作用機序
The mechanism of action of (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives, such as:
- (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione
- This compound
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
特性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C20H28O2/c1-12-18(22)11-17-15-5-4-13-10-14(21)6-8-20(13,3)16(15)7-9-19(12,17)2/h13,15-17H,1,4-11H2,2-3H3/t13-,15+,16-,17-,19+,20-/m0/s1 |
InChIキー |
ZGLMMQNAWKIXLC-AAGDOZHDSA-N |
異性体SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=C)C |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


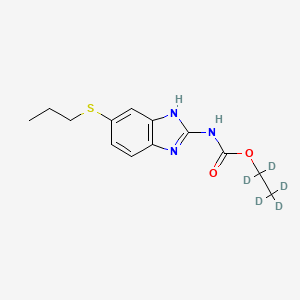
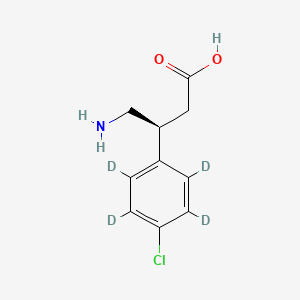
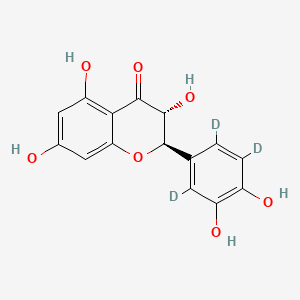
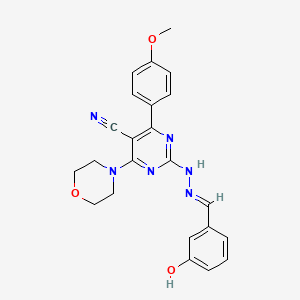

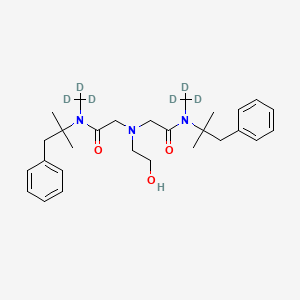
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
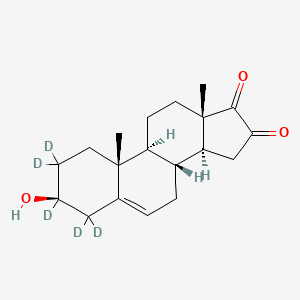
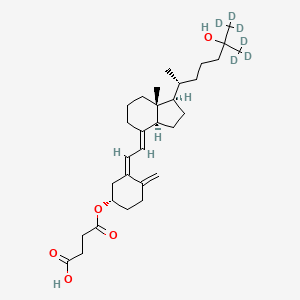
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
